2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)
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Overview
Description
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl 5-(4-nitrophenyl)furan-2-carboxylate with appropriate reagents under controlled conditions . The reaction mixture is often stirred at reflux temperature for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular processes. Additionally, the furan ring can interact with enzymes and proteins, modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting microbial cell walls and inhibiting enzyme functions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Shares the nitrophenyl-furan structure but differs in functional groups.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with distinct biological activities.
5-(4-Nitrophenyl)furfural: Similar structure but with an aldehyde group instead of the furan-methanediyl linkage.
Uniqueness
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) is unique due to its bis-furan structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-[5-(4-nitrophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H17NO5/c1-13-3-9-18(25-13)21(19-10-4-14(2)26-19)20-12-11-17(27-20)15-5-7-16(8-6-15)22(23)24/h3-12,21H,1-2H3 |
InChI Key |
ORLYCWGSPVFAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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